molecular formula C23H29BrN2O3 B2671329 1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101746-29-5

1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2671329
CAS No.: 1101746-29-5
M. Wt: 461.4
InChI Key: UUOUBBIRTYRSTI-UHFFFAOYSA-M
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Description

1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C23H29BrN2O3 and its molecular weight is 461.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

Imidazo[1,2-a]pyridines are a core structure for various synthetic approaches in heterocyclic chemistry. For instance, the synthesis of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activity, indicating the potential for pharmaceutical applications (Ismail et al., 2008). This highlights the compound's relevance in the development of new therapeutic agents.

Catalytic and Chemical Properties

Compounds related to the imidazo[1,2-a]pyridine structure have been explored for their catalytic properties. For example, mono-, bis-, and tris-piperidine fused imidazolinium salts have shown efficacy as in situ catalysts for C-C bond formation in aqueous solutions, suggesting potential in synthetic chemistry and industrial applications (Türkmen et al., 2009).

Novel Ligand Synthesis

The synthesis of N-heterocyclic carbene (NHC) derivatives of 1,3-di(benzyloxy)imidazolium salts has led to the development of various metal-carbene complexes, demonstrating the utility of imidazo[1,2-a]pyridine derivatives in ligand synthesis and metal coordination chemistry (Laus et al., 2010). These findings suggest applications in catalysis and materials science.

Corrosion Inhibition

Research on benzimidazolium-based ionic liquids, such as 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H-benzimidazol-3-ium bromide, has shown promising results in corrosion inhibition for aluminum alloys in acidic media (Shetty & Shetty, 2017). This indicates the potential industrial application of similar compounds in protecting metals from corrosion.

Properties

IUPAC Name

1,3-bis(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2O3.BrH/c1-3-27-20-12-8-18(9-13-20)23(26)17-24(22-7-5-6-16-25(22)23)19-10-14-21(15-11-19)28-4-2;/h8-15,26H,3-7,16-17H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUBBIRTYRSTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OCC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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